2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 97655-14-6
VCID: VC7808777
InChI: InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3
SMILES: CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-]
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

CAS No.: 97655-14-6

Cat. No.: VC7808777

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile - 97655-14-6

Specification

CAS No. 97655-14-6
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile
Standard InChI InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3
Standard InChI Key QDEXOWJAFUXQEB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name, 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile, reflects its substitution pattern:

  • Methoxy group (-OCH3_3): Positioned at the 5th carbon of the benzene ring.

  • Methyl group (-CH3_3): Located at the 4th carbon.

  • Nitro group (-NO2_2): Occupies the 2nd carbon.

  • Acetonitrile (-CH2_2CN): Attached to the 2nd carbon via a methylene bridge .

The molecule adopts a planar aromatic ring structure, with substituents influencing electronic distribution. Intramolecular interactions, such as hydrogen bonding between the nitrile and nitro groups, may stabilize specific conformations, though crystallographic data for this compound remains unpublished. Related structures, such as (E)-4,6-diiodo-2-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, demonstrate how substituents affect dihedral angles and intermolecular packing .

Spectroscopic and Computational Data

  • NMR: Predicted 1H^1\text{H} NMR signals include a singlet for the methoxy proton (~3.8 ppm), a doublet for the methyl group (~2.3 ppm), and aromatic protons split by meta/para coupling .

  • IR: Stretching vibrations for nitrile (~2240 cm1^{-1}), nitro (~1520 and 1350 cm1^{-1}), and methoxy groups (~1250 cm1^{-1}) .

  • Mass Spectrometry: Molecular ion peak at m/z 206.20, with fragmentation pathways involving loss of NO2_2 (46 Da) and CH3_3O (31 Da) .

Synthesis and Manufacturing

Industrial Production

The compound is synthesized via nitration and acetylation sequences, often starting from substituted aniline precursors. Key manufacturers include:

ManufacturerPurityScaleApplication
MolCore ≥97%BulkPharmaceutical intermediates
Combi-Blocks ≥95%R&D quantitiesOrganic synthesis

A typical route involves:

  • Nitration: Introduction of the nitro group to a methoxy- and methyl-substituted benzene derivative.

  • Acetonitrile Incorporation: Via nucleophilic substitution or Friedel-Crafts alkylation .

Laboratory-Scale Methods

Small-scale syntheses often employ safer intermediates, such as methyl 2-(5-methoxy-2-nitrophenyl)acetate (CAS 21857-41-0), followed by cyanide displacement . Yields exceeding 80% are achievable under optimized conditions .

Physicochemical Properties

Reactivity and Stability

  • Thermal Stability: Decomposes above 200°C, releasing toxic fumes (NOx_x, HCN) .

  • Hydrolytic Sensitivity: Stable under anhydrous conditions; hydrolyzes slowly in aqueous acid/base to form carboxylic acids .

Applications in Pharmaceutical and Chemical Industries

Drug Intermediate

The compound is a precursor to APIs (Active Pharmaceutical Ingredients) targeting:

  • Central Nervous System (CNS) Disorders: Structural analogs are used in antidepressants.

  • Antimicrobial Agents: Nitroaromatics exhibit activity against Gram-positive bacteria .

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the nitro group’s directing effects .

  • Cyanation Reactions: The nitrile group participates in Strecker syntheses .

HazardCategoryPrecautionary Measures
Skin irritation2Wear gloves, lab coat
Eye irritation2AUse safety goggles
Respiratory toxicity3Operate in fume hood

Comparative Analysis with Structural Analogues

CompoundCASKey DifferencesApplications
2-(4-Methoxy-2-nitrophenyl)acetonitrile105003-90-5Lacks 4-methyl groupDye synthesis
Methyl 2-(5-methoxy-2-nitrophenyl)acetate21857-41-0Ester instead of nitrileProdrug development

The 4-methyl group in 97655-14-6 enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .

Recent Research and Future Directions

Recent studies focus on:

  • Green Synthesis: Catalytic methods to reduce waste .

  • Crystallography: Resolving 3D structures to guide computational modeling .

  • Toxicity Mitigation: Derivatization to reduce irritancy while retaining bioactivity .

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